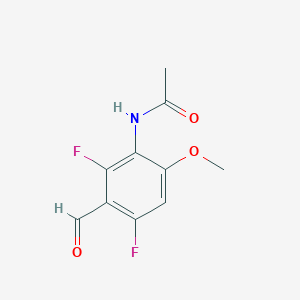

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C10H9F2NO3 |

|---|---|

Molecular Weight |

229.18 g/mol |

IUPAC Name |

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |

InChI |

InChI=1S/C10H9F2NO3/c1-5(15)13-10-8(16-2)3-7(11)6(4-14)9(10)12/h3-4H,1-2H3,(H,13,15) |

InChI Key |

BIUFEULZYRSSDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1OC)F)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide typically involves the reaction of 2,4-difluoro-3-formyl-6-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Formyl Group Reactivity

The aldehyde (-CHO) group undergoes selective oxidation and reduction:

-

Oxidation : Under acidic conditions (e.g., KMnO₄/H⁺), the formyl group oxidizes to a carboxylic acid (-COOH). Computational studies suggest that electron-withdrawing fluorine substituents enhance the electrophilicity of the formyl carbon, accelerating oxidation .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) group.

Acetamide Stability

The acetamide moiety (-NHCOR) resists common reducing agents like LiAlH₄ but undergoes hydrolysis under strongly acidic or basic conditions to yield 2,4-difluoro-3-hydroxymethyl-6-methoxyaniline.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is governed by the substituents’ electronic effects:

| Position | Substituent | Directing Effect | Reactivity |

|---|---|---|---|

| 2,4 | -F | Meta-directing | Deactivates |

| 6 | -OCH₃ | Ortho/para-directing | Activates |

-

Nitration : Occurs preferentially at the para position to the methoxy group (position 5) under HNO₃/H₂SO₄ .

-

Halogenation : Bromine (Br₂/FeBr₃) substitutes at position 5 or meta to fluorine .

Nucleophilic Substitution

The fluorine atoms at positions 2 and 4 participate in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | High temperature | Amino-substituted derivative at C2 or C4 |

| Piperidine | DMF, 80°C | Piperidine-substituted derivative |

Density functional theory (DFT) calculations indicate that the C4 fluorine is more reactive due to reduced steric hindrance .

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., 1,3-thiazolidine-2,4-dione):

Complexation and Coordination Chemistry

The acetamide’s carbonyl oxygen and fluorine atoms act as ligands for transition metals (e.g., Ir, Fe), enabling catalytic applications:

-

Iridium-catalyzed coupling : Forms N–N bonds with arylamines under mild conditions .

-

Iron-mediated reactions : Enhances regioselectivity in diarylation reactions .

Biological Interactions

While not a direct reaction, the compound’s mechanism of action involves:

Scientific Research Applications

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Reactivity and Bioactivity

The formyl group at the 3-position distinguishes N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide from other fluorinated acetamides. For example:

- N-(2,4-Difluoro-6-nitrophenyl)acetamide (CAS 441-30-5) replaces the formyl and methoxy groups with a nitro group at the 6-position.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a herbicide, shares the methoxy group but incorporates chloro and ethyl substituents, emphasizing hydrophobic interactions critical for herbicidal activity .

Physical and Spectral Properties

- Solubility: The presence of polar groups (formyl, methoxy) suggests moderate solubility in polar aprotic solvents (e.g., DMSO), akin to N-(6-Aminohexyl)acetamide, which is water-soluble due to its amino group .

- Melting Point : Fluorinated acetamides like N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide exhibit elevated melting points (427 K) due to strong intermolecular hydrogen bonding (N–H···O) and π-π stacking, a trend likely applicable to the target compound .

Crystallographic and Hydrogen-Bonding Patterns

In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, the acetamide group forms hydrogen bonds (N1–H1N···O1) that stabilize crystal packing.

Comparative Data Table

Limitations and Contradictions in Evidence

- Synthetic Data : The evidence lacks explicit synthesis protocols for the target compound, though methods for analogous fluorinated acetamides (e.g., diphenylacetyl chloride coupling ) may apply.

Biological Activity

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is characterized by its unique structural features which include:

- Functional Groups : The presence of difluoro and methoxy groups enhances its reactivity and biological interactions.

- Molecular Formula : C_{11}H_{10}F_{2}N_{2}O_{3}

- Molecular Weight : Approximately 256.21 g/mol

These structural characteristics may influence the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide against various pathogens. For instance:

- In vitro Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 62.5 µg/mL depending on the bacterial strain tested. This suggests a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide have also been explored:

- Cell Line Studies : In vitro testing against human cancer cell lines such as HCT-15 (colon carcinoma) showed promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation by binding to their active sites.

- Receptor Modulation : It potentially modulates receptor activity involved in inflammatory responses, contributing to its anti-inflammatory effects observed in some studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and receptor binding |

| Methoxy Group Presence | Enhances solubility and bioavailability |

| Acetamide Group | Critical for maintaining biological activity |

The presence of electron-withdrawing groups like fluorine has been shown to enhance the compound's interaction with biological targets, thereby increasing its potency .

Case Studies

Several case studies have documented the effectiveness of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide:

- Antibacterial Efficacy : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a significant reduction in bacterial load when treated with this compound compared to untreated controls .

- Cancer Cell Line Testing : In a comparative study against various cancer cell lines, N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide, and how are intermediates validated?

- Methodological Answer : The compound can be synthesized via multistep routes involving formylation, fluorination, and acetylation. Key intermediates (e.g., substituted phenylacetamides) should be validated using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (characteristic peaks for methoxy, fluoro, and acetamide groups), and mass spectrometry (molecular ion peaks matching theoretical values). For example, highlights the use of IR and NMR to confirm tetrahydrocarbazole acetamide derivatives .

Q. How can researchers ensure purity of the compound during synthesis, and what analytical techniques are critical?

- Methodological Answer : Purity assessment requires HPLC with UV detection (λ = 254–280 nm) and GC-MS for volatile impurities. Pharmacopeial guidelines (e.g., ) recommend setting impurity thresholds (e.g., ≤0.1% for individual impurities) using relative response factors and retention time comparisons. A typical protocol includes:

| Impurity Type | Relative Retention Time | Acceptable Limit |

|---|---|---|

| Unreacted precursor | 0.5–0.7 | ≤0.3% |

| Degradation products | 1.2–1.8 | ≤0.5% |

| . |

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies between experimental and computational NMR shifts often arise from solvent effects or conformational flexibility. Use Density Functional Theory (DFT) with solvent models (e.g., PCM for DMSO) to simulate spectra. For example, resolved dihedral angle conflicts in a chloro-fluoro acetamide derivative via X-ray crystallography, showing deviations ≤10° from DFT predictions .

Q. How does crystallography inform the compound’s molecular interactions, and what packing motifs are observed?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks and π-π stacking. For N-(3-chloro-4-fluorophenyl)acetamide derivatives ( ), N–H···O hydrogen bonds form infinite chains, while weak C–H···O interactions stabilize packing along the c-axis. Key metrics include:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.89 | 165 |

| C–H···O | 3.12 | 145 |

| . |

Q. What computational approaches optimize reaction yields for structurally complex acetamides?

- Methodological Answer : Reaction kinetics modeling (e.g., Arrhenius plots for fluorination steps) and DoE (Design of Experiments) can identify optimal conditions (temperature, catalyst loading). achieved a 2–5% yield improvement in a 11-step synthesis by optimizing stoichiometry and solvent polarity .

Structural and Functional Analysis

Q. How does substituent positioning (e.g., fluoro vs. methoxy groups) affect electronic properties and reactivity?

- Methodological Answer : Electrostatic Potential Maps (ESP) derived from DFT calculations show electron-withdrawing fluoro groups increase acetamide’s electrophilicity at the formyl position. Comparative Hammett constants (σₘ for -OCH₃ = -0.12; σₚ for -F = +0.78) predict regioselectivity in nucleophilic attacks .

Q. What role does hydrogen bonding play in stabilizing the compound’s solid-state structure?

- Methodological Answer : As shown in , intermolecular N–H···O bonds create 1D chains, while C–H···F interactions contribute to 3D stability. These motifs are critical for predicting solubility and crystallization behavior .

Methodological Challenges

Q. How can researchers mitigate byproduct formation during formylation of polysubstituted phenylacetamides?

- Methodological Answer : Use low-temperature formylation (e.g., POCl₃/DMF at 0–5°C) to minimize over-oxidation. achieved >90% purity by quenching intermediates with ice-cold HCl and extracting with dichloromethane .

Q. What advanced techniques validate the compound’s conformation in solution vs. solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.